
3-(4-Chlorophenyl)isonicotinic acid
概要
説明
“3-(4-Chlorophenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as 4-Pyridinecarboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chlorophenyl group attached to the isonicotinic acid molecule . The molecular weight of the compound is 247.677 . Further analysis of the molecular structure, including the dipole moment, polarizability, and first static hyperpolarizability, can be calculated using computational chemistry methods .
科学的研究の応用
Biomolecular Probe Applications : A study by Guo et al. (1997) developed a highly luminescent rhenium (I) metal-ligand complex using isonicotinic acid. This compound exhibited remarkable emission sensitivity to microenvironments and was used as a biomolecular probe in various environments.
Spectroscopic Properties in Porphyrin Compounds : Wang, Li, and Wang (2021) synthesized porphyrin compounds containing isonicotinic acid and investigated their spectroscopic properties. These compounds showed potential as semiconductor materials, as detailed in their study (Wang, Li, & Wang, 2021).
Fluorescence Property in Silver Coordination Complex : Yuan and Liu (2005) reported the synthesis and fluorescence property of a new silver coordination dimer with isonicotinic acid. The compound's fluorescence property made it significant for studies in microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Synthesis and Characterization of Pyrazoles : A study by Bijwe et al. (2011) focused on synthesizing and characterizing pyrazoles using isonicotinic acid. This research contributed to the development of new chemical compounds (Bijwe et al., 2011).
Chemical Reactions with α,β-Acetylenic γ-Hydroxy Nitriles : Trofimov et al. (2008) investigated the addition of isonicotinic acid to α,β-acetylenic γ-hydroxy nitriles, demonstrating its versatility in chemical reactions (Trofimov et al., 2008).
Synthesis of Danshensu Derivatives : Fang-gan (2015) synthesized Danshensu derivatives using isonicotinic acid, contributing to the development of cardiovascular drugs (Fang-gan, 2015).
Complexation with Samarium for Biological Activity : A study by Omar (Al-Ahdal) et al. (2020) explored the complexation of isonicotinic acid with samarium, evaluating its biological activity against bacteria and fungi (Omar (Al-Ahdal) et al., 2020).
Structural Role in Actinide Complexes : Budantseva, Andreev, and Fedoseev (2017) synthesized compounds with hexavalent U, Np, and Pu containing isonicotinic acid, determining their crystal structures and their potential applications (Budantseva, Andreev, & Fedoseev, 2017).
Dynamic Behaviour in Ruthenium Complexes : Steed and Tocher (2018) reported on the dynamic behaviour of nicotinate and isonicotinate bridged binuclear ruthenium(IV) complexes, exploring their properties in solution (Steed & Tocher, 2018).
Preparation Methods : Research by Wang Qi-chang (2010) reviewed the preparation methods of isonicotinic acid, providing a comprehensive introduction to its synthesis (Wang Qi-chang, 2010).
Safety and Hazards
The safety data sheet for a similar compound, “3-(4-Chlorophenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .
作用機序
Target of Action
3-(4-Chlorophenyl)isonicotinic acid is a derivative of isoniazid , a frontline drug employed in the treatment of tuberculosis . The primary targets of isoniazid are organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly
Biochemical Pathways
Isoniazid, its parent compound, is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This leads to inhibition of cell wall synthesis and results in cell death .
Pharmacokinetics
Isoniazid is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Result of Action
Isoniazid, its parent compound, is known to cause cell death in mycobacteria by inhibiting cell wall synthesis .
生化学分析
Biochemical Properties
It is known that isonicotinic acid, the parent compound, is involved in various biochemical reactions . It is reasonable to assume that 3-(4-Chlorophenyl)isonicotinic acid may interact with similar enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and the presence of the 4-chlorophenyl group.
Cellular Effects
Based on its structural similarity to isonicotinic acid, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
特性
IUPAC Name |
3-(4-chlorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-8(2-4-9)11-7-14-6-5-10(11)12(15)16/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOMBDDCLXTVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376244 | |
| Record name | 3-(4-chlorophenyl)pyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883107-39-9 | |
| Record name | 3-(4-chlorophenyl)pyridine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


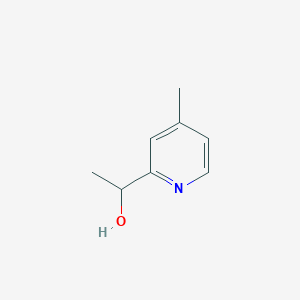
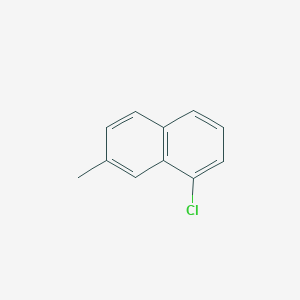




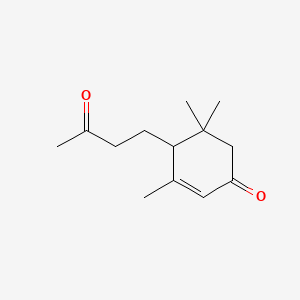
![1-(2-(3-Nitrophenyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3060736.png)

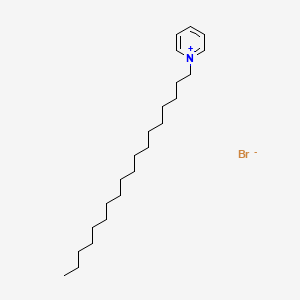

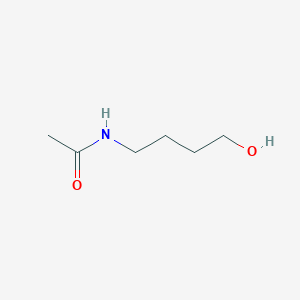
![N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3060744.png)
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B3060747.png)
